molecular formula C7H13N3 B15318780 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B15318780
M. Wt: 139.20 g/mol
InChI Key: RHIGILZYXAXBHR-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The imidazole ring exhibits strong metal-binding capabilities through its nitrogen atoms. In copper complexes, bond lengths between Cu and imidazole nitrogens range from 1.976–2.173 Å , with coordination geometry influenced by substituents:

Metal IonLigand PositionBond Length (Å)GeometryReference
Cu(II)Imidazole N32.137Square planar
Cu(II)Imidazole N11.976Distorted octahedral

These interactions are critical in catalysis and bioinorganic applications. For example, Cu(II) complexes derived from ethyl-substituted imidazoles show enhanced stability in aqueous media due to hydrophobic effects from the ethyl group .

Nucleophilic Substitution at the Ethanamine Group

The primary amine undergoes alkylation and acylation under mild conditions:

Reaction TypeReagents/ConditionsProductYieldKey Insight
AlkylationCH₃I, K₂CO₃, DMF, 25°CN-Methyl derivative85%Ethylimidazole enhances steric hindrance, slowing reaction kinetics compared to methyl analogs .
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CN-Acetylated product78%Competitive imidazole ring acylation avoided via low-temperature control .

Imidazole Ring Functionalization

The 2-position of the imidazole ring participates in regioselective reactions:

Electrophilic Substitution

Nitration and halogenation occur at the C4/C5 positions due to electron-donating ethyl group effects:

ReactionReagentsMajor ProductRegioselectivity Driver
BrominationBr₂, FeBr₃4-Bromo derivativeEthyl group directs electrophiles to C4 via inductive effects .
NitrationHNO₃/H₂SO₄5-Nitro derivativeSteric shielding at C2 by ethanamine chain .

Cross-Coupling Reactions

Suzuki-Miyaura coupling at C4 enables aryl group introduction:

SubstrateCatalyst SystemProductYield
4-Bromo derivativePd(PPh₃)₄, K₂CO₃, PhB(OH)₂4-Phenyl derivative92%

Cyclization Reactions

The ethanamine side chain facilitates intramolecular cyclization:

ConditionsProductMechanism
BF₃·Et₂O, CH₃CN, refluxImidazo[1,2-a]imidazoleBF₃ promotes diazo-imine intermediate formation, followed by nitrile addition and cyclization .
I₂, FeCl₃, TosMIC1,4-Disubstituted imidazoleOxidative condensation with aldehydes generates fused heterocycles .

Amine Oxidation

Controlled oxidation with RuO₄ yields nitriles without imidazole ring degradation:

  • Reagents : RuO₄, H₂O/CH₃CN (1:1)

  • Product : 2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile

  • Yield : 68%

Imidazole Ring Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the imidazole to a dihydroimidazoline derivative but requires high pres

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a chelating agent. The compound can also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)ethan-1-amine
  • 2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine
  • 2-(1H-imidazol-1-yl)ethanol

Uniqueness

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Biological Activity

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine, also known as 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13ClN3
  • Molecular Weight : 175.65 g/mol
  • CAS Number : Not available

The biological activity of this compound primarily stems from its imidazole ring, which allows it to interact with various biological targets, including enzymes and receptors. The ethylamine group contributes to its ability to form hydrogen bonds, enhancing its interaction with proteins and nucleic acids.

Key Mechanisms:

  • Enzyme Inhibition : The imidazole moiety has been shown to inhibit various kinases and phosphatases critical in cell signaling pathways.
  • Receptor Binding : The compound may act on specific receptors involved in neurotransmission and other physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antiviral Activity

The compound's antiviral properties have been explored in the context of coronaviruses and other viral pathogens. Analogues of imidazole derivatives demonstrated significant antiviral activity against SARS-CoV and MERS-CoV.

CompoundEC50 (µM) against SARS-CoVEC50 (µM) against MERS-CoV
2-(1-Ethyl-imidazolyl)ethanamine8.83.4

These results indicate the potential for developing broad-spectrum antiviral therapies based on this scaffold .

Anticancer Activity

Research has also focused on the anticancer potential of imidazole derivatives. In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines.

Cell LineIC50 (µM)
MCF7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0

These findings underscore the therapeutic promise of this compound in oncology .

Study on Enzyme Inhibition

A study investigated the inhibition of specific kinases by imidazole derivatives, revealing that compounds with similar structures to this compound effectively inhibited kinase activity, suggesting potential applications in cancer therapy .

Antiviral Screening

Another research effort focused on screening various imidazole derivatives against viral infections, highlighting the efficacy of certain compounds in inhibiting viral replication, particularly against coronaviruses .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-2-10-6-5-9-7(10)3-4-8/h5-6H,2-4,8H2,1H3

InChI Key

RHIGILZYXAXBHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CCN

Origin of Product

United States

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